molecular formula C20H16N4O4S B2657598 methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-44-0

methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2657598
CAS No.: 897734-44-0
M. Wt: 408.43
InChI Key: ZXUJQSKCXDNXNB-ATJXCDBQSA-N
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Description

Methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyanobenzoyl group, and an acetamido group

Scientific Research Applications

Photochemical and Thermochemical Modeling in Dye-Sensitized Solar Cells

Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate and similar benzothiazolinone acetamide analogs have been explored for their potential in photochemical and thermochemical applications. These compounds demonstrate good light-harvesting efficiency (LHE) and free energy of electron injection, making them viable as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Anticancer Activity Evaluation

Several benzothiazole derivatives have been assessed for their anticancer properties. These compounds have shown activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Synthesis and Characterization in Pharmaceutical Sciences

The synthesis and characterization of benzothiazole derivatives are significant in pharmaceutical research. These compounds have been synthesized and analyzed for their structural properties, which is vital for understanding their pharmacological potential (Azeez & Abdullah, 2019).

Antitumor Properties

Benzothiazoles, including derivatives similar to Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, have been found to exhibit antitumor properties. They show selective growth inhibitory properties against specific human cancer cell lines (Kashiyama et al., 1999).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid using a chlorinating agent . This intermediate is then reacted with 2-aminothiophenol to form the benzothiazole ring. The acetamido group is introduced through acetylation, and the final esterification step involves the reaction with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12(25)22-15-7-8-16-17(9-15)29-20(24(16)11-18(26)28-2)23-19(27)14-5-3-13(10-21)4-6-14/h3-9H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJQSKCXDNXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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